Regioisomeric Fluorine Placement: 3-Fluoro vs. 4-Fluoro Positional Isomer Comparison
The target compound bears a 3-fluorophenyl substituent on the tetrazole N1, in contrast to the commercially available 4-fluorophenyl regioisomer (CAS 897623-37-9). Both share the identical molecular formula C₁₄H₁₆FN₅O and molecular weight (289.31 g/mol) [1], but their computed XLogP3-AA values differ: the 3-fluoro regioisomer has XLogP3-AA = 2.0, while the 4-fluoro regioisomer has XLogP3-AA = 2.2, representing a ~10% increase in predicted lipophilicity for the para-substituted analog that may influence membrane permeability and non-specific binding [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | 4-fluorophenyl regioisomer (CAS 897623-37-9): XLogP3-AA = 2.2 |
| Quantified Difference | ΔXLogP3-AA ≈ −0.2 (~10% lower lipophilicity for 3-fluoro isomer) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A shift of 0.2 logP units can meaningfully alter a compound's permeability-solubility profile and off-target binding propensity in cell-based assays, making the 3-fluoro isomer a distinct tool for SAR exploration.
- [1] PubChem Compound Summary for CID 41567670 (920463-91-8) and CID 41567671 (897623-37-9). National Center for Biotechnology Information (2026). View Source
